![molecular formula C19H14BrN3O5S B3441870 3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide CAS No. 291536-91-9](/img/structure/B3441870.png)

3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide

Descripción general

Descripción

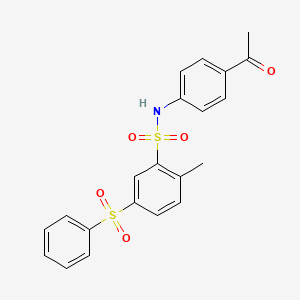

“3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide” is a chemical compound with the empirical formula C19H14Br2N2O3S . It is a solid substance with a molecular weight of 510.20 . This compound is the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringBrc1ccc(NC(=O)c2cccc(c2)S(=O)(=O)Nc3ccc(Br)cc3)cc1 . This provides a textual representation of the compound’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms. Physical and Chemical Properties Analysis

The compound “this compound” is a solid substance . It is soluble in DMSO at approximately 20 mg/mL, but insoluble in water . The compound has a molecular weight of 510.20 .Aplicaciones Científicas De Investigación

Synthesis and Inhibitory Activity in Metalloenzyme Research

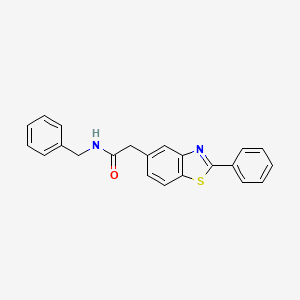

4-Amino-N-(4-sulfamoylphenyl)benzamide, a related compound, has been synthesized and utilized to create novel acridine sulfonamide compounds. These compounds have been investigated as inhibitors of carbonic anhydrase, a metalloenzyme, particularly focusing on cytosolic isoforms hCA I, II, and VII. The inhibition range for these isoforms varies from micromolar to nanomolar, showing significant affinity and activity (Ulus et al., 2013).

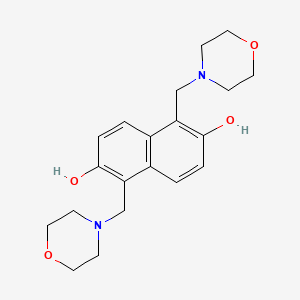

Development of Thermally Stable Polymers

The compound 4-amino-N-(4-mercapto-phenyl)benzamide, similar in structure, was used as a precursor in the synthesis of novel diamine monomers. These monomers were key in creating aromatic poly(sulfone sulfide amide imide)s, a new class of soluble and thermally stable polymers. Their physical properties, including thermal behavior and stability, were extensively studied, showcasing their potential in advanced material applications (Mehdipour-Ataei & Hatami, 2007).

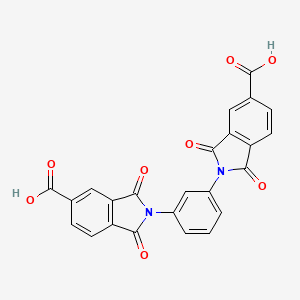

Pharmaceutical Research and Anticancer Activity

In pharmaceutical research, derivatives of compounds structurally related to 3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide have been synthesized and evaluated for their anticancer properties. For example, specific phenylaminosulfanyl-1,4-naphthoquinone derivatives demonstrated potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7, while showing low toxicity in normal human kidney cells. These findings suggest their potential as agents against multiple cancer types (Ravichandiran et al., 2019).

Spectroscopic and Molecular Docking Studies

N-((4-Aminophenyl)sulfonyl)benzamide has undergone extensive spectroscopic and molecular docking investigations to explore its inhibitory nature against various proteins, including Aspergillus Niger, a fungal protein, and SARS CoV-1 and CoV-2 viral proteins. This study highlighted the compound's structural behavior and its potential antifungal and antiviral nature, demonstrating the molecule's broad applicability in biochemical and pharmaceutical research (FazilathBasha et al., 2021).

Mecanismo De Acción

The compound “3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide” acts as an inhibitor of the aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases . The compound inhibited aggregation in HD PC12 cells with an IC50 of 50nM .

Direcciones Futuras

The compound “3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide” shows promise as a therapeutic agent in Huntington’s Disease and other polyQ diseases due to its ability to inhibit polyQ aggregation . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in preclinical and clinical studies.

Propiedades

IUPAC Name |

3-[(4-bromophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O5S/c20-14-7-9-15(10-8-14)22-29(27,28)18-6-1-3-13(11-18)19(24)21-16-4-2-5-17(12-16)23(25)26/h1-12,22H,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEFJIYXBRAWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3441799.png)

![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-N~3~-methyl-beta-alaninamide](/img/structure/B3441805.png)

![3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B3441813.png)

![methyl 3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoate](/img/structure/B3441831.png)

![3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3441840.png)

![4,4'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3441844.png)

![5-[(diphenylacetyl)amino]isophthalic acid](/img/structure/B3441859.png)

![3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B3441879.png)

![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B3441887.png)

![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3441888.png)